molecular formula C18H18N2O5 B4236013 methyl 2-{[[(4-methoxybenzyl)amino](oxo)acetyl]amino}benzoate

methyl 2-{[[(4-methoxybenzyl)amino](oxo)acetyl]amino}benzoate

Cat. No. B4236013
M. Wt: 342.3 g/mol
InChI Key: BDOVTVVRKSAIKS-UHFFFAOYSA-N
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Description

Methyl 2-{[[(4-methoxybenzyl)amino](oxo)acetyl]amino}benzoate, also known as MBOAB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Methyl 2-{[[(4-methoxybenzyl)amino](oxo)acetyl]amino}benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, methyl 2-{[[(4-methoxybenzyl)amino](oxo)acetyl]amino}benzoate has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
In drug discovery, methyl 2-{[[(4-methoxybenzyl)amino](oxo)acetyl]amino}benzoate has been used as a scaffold for the development of novel compounds with improved pharmacological properties. Its unique structure and chemical properties make it a promising starting point for the design of new drugs.
In material science, methyl 2-{[[(4-methoxybenzyl)amino](oxo)acetyl]amino}benzoate has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and sensors. Its ability to form stable complexes with metal ions makes it a useful tool for the detection and quantification of metal ions in various samples.

Mechanism of Action

The mechanism of action of methyl 2-{[[(4-methoxybenzyl)amino](oxo)acetyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
methyl 2-{[[(4-methoxybenzyl)amino](oxo)acetyl]amino}benzoate has been shown to have a range of biochemical and physiological effects in various cell and animal models. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in macrophages and microglia. It has also been shown to reduce the levels of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease.
In animal models, methyl 2-{[[(4-methoxybenzyl)amino](oxo)acetyl]amino}benzoate has been shown to exhibit analgesic and anti-tumor activities. It has also been shown to improve glucose and lipid metabolism in diabetic and obese mice.

Advantages and Limitations for Lab Experiments

Methyl 2-{[[(4-methoxybenzyl)amino](oxo)acetyl]amino}benzoate has several advantages for lab experiments, including its high purity and stability, as well as its well-defined chemical structure. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations can pose challenges for some experiments.
List of

Future Directions

1. Further investigation of the mechanism of action of methyl 2-{[[(4-methoxybenzyl)amino](oxo)acetyl]amino}benzoate, including its interactions with enzymes and receptors in the body.
2. Development of new methyl 2-{[[(4-methoxybenzyl)amino](oxo)acetyl]amino}benzoate derivatives with improved pharmacological properties, such as increased potency and selectivity.
3. Evaluation of the potential of methyl 2-{[[(4-methoxybenzyl)amino](oxo)acetyl]amino}benzoate as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
4. Investigation of the potential of methyl 2-{[[(4-methoxybenzyl)amino](oxo)acetyl]amino}benzoate as a building block for the synthesis of new functional materials, such as fluorescent dyes and sensors.
5. Development of new methods for the synthesis of methyl 2-{[[(4-methoxybenzyl)amino](oxo)acetyl]amino}benzoate and its derivatives, with improved yield and efficiency.
6. Investigation of the potential of methyl 2-{[[(4-methoxybenzyl)amino](oxo)acetyl]amino}benzoate as a tool for the detection and quantification of metal ions in various samples.
Conclusion:
Methyl 2-{[[(4-methoxybenzyl)amino](oxo)acetyl]amino}benzoate, or methyl 2-{[[(4-methoxybenzyl)amino](oxo)acetyl]amino}benzoate, is a synthetic compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its unique structure and chemical properties make it a promising starting point for the design of new drugs and functional materials. Further research is needed to fully understand its mechanism of action and evaluate its potential as a drug candidate and building block for the synthesis of new materials.

properties

IUPAC Name

methyl 2-[[2-[(4-methoxyphenyl)methylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-24-13-9-7-12(8-10-13)11-19-16(21)17(22)20-15-6-4-3-5-14(15)18(23)25-2/h3-10H,11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOVTVVRKSAIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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